molecular formula C20H22N2O4 B2968818 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 922001-21-6

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2968818
CAS No.: 922001-21-6
M. Wt: 354.406
InChI Key: FFUPHHPQIBGDBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[f][1,4]oxazepin ring, in particular, is a seven-membered ring with one nitrogen and one oxygen atom, which could contribute to the compound’s chemical reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would all play a role .

Scientific Research Applications

Alzheimer's Disease Imaging

Novel radiofluoro-pegylated phenylbenzoxazole derivatives, including compounds structurally related to 2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for β-amyloid aggregates and showed promise in detecting Aβ plaques in the living human brain, highlighting their potential in Alzheimer's disease diagnosis and research (Cui et al., 2012).

Heterocyclic Compound Synthesis

Research into amino acid derivatives has led to the synthesis of various pyridobenzazoles, contributing to the field of organic chemistry and potential pharmacological applications. These compounds, related to the chemical structure of interest, demonstrate the versatility and reactivity of benzoxazole frameworks in producing novel heterocyclic compounds, which could be pivotal in developing new therapeutic agents or materials (Chiba et al., 1985).

Chemical Synthesis and Reactivity

Investigations into the reactivity of acetylenecarboxylic acid with amines have led to the synthesis of compounds including oxo-ethoxycarbonylmethylenepiperazine derivatives, showcasing the diverse reactivity and potential applications of these chemical structures in synthesis and material science (Iwanami et al., 1964).

Antiallergic Activity of Acidic Derivatives

The synthesis and evaluation of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones have shown potential antiallergic activities. These findings contribute to the understanding of novel chemical entities' therapeutic potentials, paving the way for new treatments for allergic conditions (Wade et al., 1983).

Prokinetic Agents Development

Research into Cinitapride related benzimidazole derivatives has explored their anti-ulcerative activity, contributing to the development of potential prokinetic agents. This research highlights the application of such compounds in gastrointestinal motility disorders, offering insights into new therapeutic avenues (Srinivasulu et al., 2005).

Safety and Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUPHHPQIBGDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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